2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a bromo group at the 2-position, a methoxy group at the 5-position, and an N-(4-methyl-1,3-thiazol-2-yl) moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced at the 5-position through nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Thiazole Formation: The N-(4-methyl-1,3-thiazol-2-yl) moiety can be synthesized by reacting 4-methylthiosemicarbazide with α-haloketones, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-formyl-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide.
Substitution: Formation of 2-substituted-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide derivatives.
Scientific Research Applications
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the thiazole moiety, resulting in different biological activities.
5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Lacks the bromo group, affecting its reactivity and biological properties.
2-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Lacks the methoxy group, altering its chemical and biological behavior.
Uniqueness
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activities. The presence of the bromo, methoxy, and thiazole moieties allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7-6-18-12(14-7)15-11(16)9-5-8(17-2)3-4-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTZQILSIRJKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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